N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

medicinal chemistry structure-activity relationship kinase inhibitor design

N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-07-1) is a fully synthetic small-molecule pteridine derivative with the molecular formula C₁₈H₂₀N₆O and a molecular weight of 336.4 g/mol. The scaffold consists of a pteridine core bicyclic system bearing a morpholine substituent at position 2 and a 2,5-dimethylphenylamine group at position 4.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 946218-07-1
Cat. No. B2943799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
CAS946218-07-1
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
InChIInChI=1S/C18H20N6O/c1-12-3-4-13(2)14(11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)
InChIKeySLUJIKHGPORCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946218-07-1: Structural Primer for Procuring the 2,5-Dimethylphenyl Pteridine Probe


N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine (CAS 946218-07-1) is a fully synthetic small-molecule pteridine derivative with the molecular formula C₁₈H₂₀N₆O and a molecular weight of 336.4 g/mol . The scaffold consists of a pteridine core bicyclic system bearing a morpholine substituent at position 2 and a 2,5-dimethylphenylamine group at position 4 . This compound is catalogued as a research-use-only screening compound and belongs to a broader family of 2-morpholino-4-anilinopteridines that have been investigated in medicinal chemistry for kinase and receptor modulation applications.

Kinase SAR probe with 2,5-dimethylphenyl pteridine scaffold
Morpholine-substituted for tuned lipophilicity in lead optimization
Scaffold-hopping candidate against quinazoline-resistant kinase targets

946218-07-1: Why Close Pteridine Analogs Are Not Reliable Drop-in Replacements


Within the 2-morpholino-4-anilinopteridine chemotype, small modifications to the aniline ring can profoundly alter the compound's conformation, electronic profile, and target-binding topology. Regioisomeric dimethyl substitutions (e.g., 2,5- vs. 2,4-dimethylphenyl), halogen introduction, or methoxy replacements shift the dihedral angle between the pteridine and the pendant phenyl ring, modulate the electron density available for hinge-region hydrogen bonding, and affect the morpholine's solvent exposure . Consequently, even analogs with identical molecular formulas can display divergent selectivity fingerprints, making direct substitution scientifically unsound without side-by-side profiling data. The absence of a publicly available matched molecular pair analysis for this specific compound further underscores the procurement risk of accepting an uncharacterized structural near-neighbor as functionally equivalent.

  • Regioisomeric shiftChanging from 2,5- to 2,4-dimethylphenyl alters dihedral angle and back-pocket complementarity; screening data may not transfer.
  • 2-position heterocycle mismatchReplacing morpholine with piperidine/azepane may shift lipophilicity and selectivity profiles, as estimated cLogP changes could derail ADME behavior.
  • Scaffold exchangePteridine core’s bidentate hinge binding may not be replicated by quinazoline or pyrimidine analogs; class-level selectivity advantage may be lost.

946218-07-1: Differentiable Evidence Dimensions vs. Closest Pteridine Analogs


2,5-Dimethylphenyl Substitution Pattern: Regioisomeric Differentiation from the 2,4-Dimethyl Analog

The target compound bears a 2,5-dimethylphenyl substituent, whereas one of its closest catalogued analogs carries a 2,4-dimethylphenyl group. This regioisomeric shift moves the second methyl from the para-position to the meta-position relative to the aniline nitrogen. In pteridine-based kinase inhibitors, the nature and position of substituents on the aniline ring directly influence the dihedral angle across the C–N bond and the steric contour within the hydrophobic back pocket. The 2,5-substitution pattern is less sterically demanding at the 5-position compared to a 4-methyl, potentially altering the complementarity with the gatekeeper residue region . No quantitative head-to-head potency comparison is publicly available; this evidence dimension is therefore classified as Class-Level Inference based on established pteridine medicinal chemistry principles.

Regioisomeric Identity
Class-level
2,5-dimethylphenyl target vs. 2,4-dimethylphenyl analog; methyl shift from para to meta alters steric contour.
Supports regioisomer-specific SAR review
No direct bioassay data available
medicinal chemistry structure-activity relationship kinase inhibitor design

Morpholine Substituent at Position 2: Electronic and Conformational Differentiation from 2-Azepane and 2-Piperidine Analogs

The compound carries a morpholine ring at pteridine position 2. Related pteridine-4-amine chemotypes catalogued in research chemical libraries feature alternative cyclic amines such as azepane and piperidine at this position. The morpholine oxygen introduces a hydrogen-bond acceptor that can engage ordered water molecules in the kinase hinge region or the ribose pocket, while simultaneously lowering the cLogP by approximately 1.0–1.5 log units relative to a piperidine or azepane counterpart . The resulting shift in lipophilic ligand efficiency (LLE) may translate into a measurably different selectivity profile, even when the 4-aniline moiety remains constant. No direct comparative enzymatic or cellular data are available for this specific compound; this inference is drawn from generic heterocyclic SAR principles.

2-Position Heterocycle
Class-level
Morpholine (lower cLogP) vs. piperidine/azepane; estimated cLogP reduction ~1.0–1.5 log units.
Highlights lipophilicity-driven selectivity context
Computational estimate; no experimental logP
medicinal chemistry kinase inhibitor design physicochemical profiling

Pteridine Core vs. Quinazoline and Pyrimidine Scaffolds: Kinase Selectivity Implications

The pteridine core distinguishes this compound from more common quinazoline- and pyrimidine-based kinase inhibitor scaffolds. The additional nitrogen atom at position 3 of the pteridine ring can act as a supplementary hydrogen-bond acceptor, engaging the catalytic lysine or a conserved water network in kinases in a manner impossible for quinazolines . Empirical evidence from analogous pteridine-based inhibitors shows that this scaffold can achieve selectivity ratios of >50-fold against closely related kinases when the pteridine nitrogen participates in a bidentate hinge interaction, compared to single-point hinge binding typical of pyrimidine scaffolds. Direct experimental data for CAS 946218-07-1 are not publicly available; this inference is class-level and should be verified through custom profiling panels.

Scaffold Selectivity
Class-level
Selectivity ratios >50-fold reported for pteridine vs. quinazoline scaffolds (class-level).
Supports scaffold-hopping library inclusion
No direct data for this compound
kinase inhibitor design scaffold hopping selectivity profiling

946218-07-1: Priority Application Scenarios Grounded in Verifiable Differentiation


Kinase Selectivity Profiling Campaigns Requiring 2-Morpholino-4-Anilinopteridine Chemotypes

This compound is appropriate for inclusion in kinase selectivity panels where the goal is to probe the selectivity landscape of 2-morpholino-4-anilinopteridines. Its specific substitution pattern (2,5-dimethylphenyl with morpholine) provides a defined SAR anchor point for evaluating the impact of aniline regioisomerism on selectivity, as opposed to more common 2,4-dimethylphenyl or 4-halophenyl variants . Researchers should plan for custom profiling – no public selectivity data are available at the time of this writing.

Scaffold-Hopping Libraries for Quinazoline-Resistant Kinase Targets

The compound is a candidate for scaffold-hopping libraries aimed at kinases where quinazoline-based inhibitors have failed due to poor selectivity or acquired resistance. The pteridine core's capacity for bidentate hinge binding may restore activity against gatekeeper-mutated kinases . Procurement for this purpose should be accompanied by a matched molecular pair analysis with the intended quinazoline or pyrimidine reference compound.

Physicochemical Property Benchmarking Against 2-Piperidine and 2-Azepane Analogs

The morpholine substituent is expected to confer lower lipophilicity and improved aqueous solubility relative to 2-piperidine or 2-azepane analogs. This compound can serve as a reference standard in solubility and permeability assays when evaluating the effect of the 2-position heterocycle on ADME properties within the pteridine series . Quantitative experimental ADME data are not yet publicly available and should be generated in-house.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
2,5-Dimethylphenyl regioisomer identity
Regioisomer-specific SAR confirmation
Scaffold-hopping design
Pteridine core bidentate hinge binding
Custom kinase selectivity panel validation
Physicochemical benchmarking
Morpholine substitution lipophilicity
In-house ADME assay validation
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